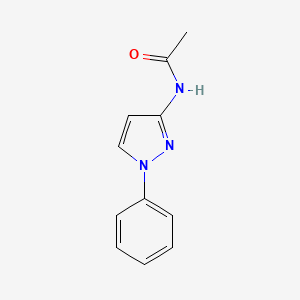

N-(1-Phenyl-1H-pyrazol-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(1-phenylpyrazol-3-yl)acetamide |

InChI |

InChI=1S/C11H11N3O/c1-9(15)12-11-7-8-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13,15) |

InChI Key |

AJAGRYDBLGRURH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NN(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

N Acetylation:the Final Step is the Formation of the Amide Linkage. This is a Classic Nucleophilic Acyl Substitution Reaction.

The lone pair of electrons on the nitrogen atom of the 3-amino group of the pyrazole (B372694) acts as a nucleophile.

This nucleophile attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

The tetrahedral intermediate formed then collapses, expelling a leaving group (acetate or chloride, respectively) to yield the final product, N-(1-Phenyl-1H-pyrazol-3-yl)acetamide. In reactions using acetyl chloride, a base like calcium hydroxide (B78521) may be used to neutralize the HCl byproduct. rsc.org

This two-stage mechanism allows for the controlled and efficient construction of the target molecule, with green chemistry principles being increasingly applied to optimize each step.

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques for N-(1-Phenyl-1H-pyrazol-3-yl)acetamide and Analogues

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the connectivity, mass, and functional groups within the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. One-dimensional and two-dimensional NMR experiments offer a comprehensive view of the molecular structure.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) in a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the amide proton (N-H), the acetyl methyl protons (CH₃), and the protons on the pyrazole (B372694) and phenyl rings. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with the pyrazole protons showing characteristic coupling patterns. The amide proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The acetyl methyl group protons would appear as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For pyrazole derivatives, the chemical shifts of the pyrazole ring carbons are particularly informative. cdnsciencepub.com The carbon atoms of the phenyl ring typically resonate between δ 120-140 ppm. rsc.org The carbonyl carbon of the acetamide (B32628) group (C=O) is expected to appear significantly downfield (δ 165-175 ppm), while the methyl carbon will be found in the upfield region (δ 20-30 ppm). For related pyrazole structures, C3 and C5 carbons can be distinguished based on their chemical shifts, which are sensitive to the tautomeric form and substituents. cdnsciencepub.com

| Compound Analogue | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21(m, 6H) | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 | rsc.org |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H) | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 | rsc.org |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | CDCl₃ | 8.00–7.98 (m, 2H, o-Ph), 7.65–7.64 (m, 2H, H-4, pyrazole), 7.60–7.57 (m, 1H, p-Ph), 7.54–7.53 (m, 2H, H-5, pyrazole), 7.48–7.44 (m, 2H, m-Ph), 7.17 (t, 1H), 6.28–6.26 (m, 2H, H-3, pyrazole), 4.39 (d, 2H) | 194.7 (C=O), 140.3, 135.9, 133.7, 129.1, 128.7, 128.2, 106.6, 71.3, 42.2 | mdpi.com |

Two-dimensional NMR experiments are essential for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nanalysis.com For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between the H-4 and H-5 protons of the pyrazole ring, confirming their connectivity. blogspot.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. univ-lille1.fr It reveals correlations between a given proton and all other protons within the same coupled network. For instance, a cross-peak from one phenyl proton could potentially show correlations to all other protons on that same ring. blogspot.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. univ-lille1.fr ROESY is particularly useful for determining the three-dimensional structure and conformation of molecules. youtube.com It could, for example, establish the spatial proximity between the protons of the phenyl ring and the pyrazole ring, providing insights into the dihedral angle between these two rings.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern offers clues about the molecule's structure. For pyrazole derivatives, fragmentation often involves cleavage of the pyrazole ring and loss of substituents. researchgate.net The fragmentation of N-phenyl pyrazole derivatives can be initiated by the loss of groups like CO, followed by rearrangement and loss of RCN. asianpubs.org The presence of the phenyl group often leads to a prominent ion at m/z 77, corresponding to the phenyl cation. researchgate.net

| Fragment Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 215 | Molecular Ion |

| [M - CH₂CO]⁺ | 173 | Loss of ketene (B1206846) from the acetamide group |

| [M - CH₃CONH]⁺ | 157 | Loss of the acetamido group |

| [C₆H₅N₂]⁺ | 105 | Phenyl diazirine or related fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation |

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong band around 1660-1700 cm⁻¹ corresponds to the C=O stretching of the amide group. mdpi.com The N-H stretching vibration of the amide is expected in the region of 3200-3300 cm⁻¹. iucr.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the pyrazole and phenyl rings are found in the 1400-1600 cm⁻¹ region. researchgate.net

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylpyrazole derivatives typically exhibit strong absorption bands in the UV region, arising from π→π* transitions within the aromatic and heteroaromatic rings. The exact position of the maximum absorption (λmax) is influenced by the solvent and the substitution pattern on the rings. For a related compound, 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl), λmax was observed at 255 nm in ethanol. mdpi.com

| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

|---|---|---|---|

| IR | N-H Stretch (Amide) | 3200 - 3300 | iucr.org |

| IR | Aromatic C-H Stretch | > 3000 | researchgate.net |

| IR | C=O Stretch (Amide I) | 1660 - 1700 | mdpi.com |

| IR | C=N and C=C Stretch | 1400 - 1600 | researchgate.net |

| UV-Vis | λmax (π→π*) | ~255 nm | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography of this compound Derivatives

For instance, the crystal structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide reveals that the phenyl and pyrazole rings are not coplanar, with a dihedral angle of 49.3(2)°. asianpubs.org In another derivative, N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide, the pyrazole and phenyl rings are nearly perpendicular, with a dihedral angle of 89.80 (5)°. iucr.org The crystal packing of these molecules is often stabilized by hydrogen bonds, such as N-H···O interactions involving the amide groups, which can form chains or layered motifs. nih.govspast.org

| Compound | Formula | Crystal System | Space Group | Key Feature (Dihedral Angle Phenyl/Pyrazole) | Reference |

|---|---|---|---|---|---|

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide hemi acetic acid solvate | C₁₄H₁₇N₃O₃ | - | - | 49.3(2)° | asianpubs.org |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1) | C₁₃H₁₅N₃O₂·C₁₀H₈O₂ | Monoclinic | P2₁/c | Molecules linked by O-H···O=C hydrogen bonds. | nih.gov |

| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | Phenyl ring is almost perpendicular to the pyrazole-thiophene plane. | cardiff.ac.uk |

| N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide | C₁₅H₈Cl₂F₆N₄OS | - | - | 89.80(5)° | iucr.org |

Detailed Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a notable absence of detailed experimental data for the specific chemical compound this compound. Despite the existence of structural studies on various related pyrazole derivatives, specific crystallographic and advanced solid-state analysis for this particular molecule could not be located.

The exploration of a compound's solid-state structure is fundamental to understanding its physicochemical properties. Techniques such as single-crystal X-ray diffraction are essential for determining its precise three-dimensional arrangement, including molecular conformation and geometry. This analysis provides critical data on bond lengths, bond angles, and torsion angles, which define the molecule's shape.

Furthermore, the investigation of crystal packing and supramolecular architectures, governed by non-covalent intermolecular interactions, is crucial. These interactions, which include classical hydrogen bonds as well as weaker contacts like C–H···π interactions, dictate how molecules arrange themselves in a crystalline solid. This arrangement, in turn, influences properties such as solubility, stability, and melting point.

While extensive research and data are available for analogous structures, applying these findings to this compound would be speculative. The strict focus on this specific compound, as requested, necessitates direct experimental evidence. Without published X-ray diffraction data or a corresponding Hirshfeld surface analysis, a scientifically accurate and detailed article on its advanced structural elucidation and solid-state properties cannot be generated at this time. Further experimental research would be required to provide the specific data needed to populate the requested analytical sections.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in characterizing the structural and electronic properties of pyrazole (B372694) derivatives.

DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable conformation of pyrazole-based molecules. These studies provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the molecule was found to adopt an angular conformation. The crystal structure reveals a layered arrangement generated by N—H⋯O and N—H⋯N hydrogen bonds, supplemented by C—H⋯π interactions. Such analyses are crucial for understanding the molecule's three-dimensional geometry and intermolecular packing forces, which influence its physical properties and biological activity.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

In computational studies of pyrazole derivatives, the HOMO and LUMO distributions are analyzed to understand charge transfer within the molecule. For example, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the HOMO was found to be concentrated on the phenyl rings, while the LUMO was distributed over the pyrazolopyrimidine moiety. This localization indicates the regions that are likely to act as electron donors and acceptors, respectively. A small calculated HOMO-LUMO energy gap for this molecule indicated its chemical reactivity. Similarly, for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO–LUMO energy gap is 5.0452 eV, with the orbitals localized across the entire molecular system.

Table 1: Frontier Molecular Orbital Energies for a Related Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.3130 |

| LUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are localized, such as bonds and lone pairs. This analysis provides a detailed picture of the chemical bonding within the molecule. Average Local Ionization Energy (ALIE) mapping, on the other hand, helps to identify the sites most susceptible to electrophilic attack. While specific ELF and ALIE mapping studies for this compound are not widely available, these techniques are commonly applied in computational studies of related heterocyclic compounds to provide deeper insights into their reactivity and interaction patterns.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Docking simulations calculate a binding score or binding free energy, which estimates the affinity between the ligand and the protein. Lower binding energy values indicate a more stable and favorable interaction. For various pyrazole derivatives, docking studies have predicted strong binding affinities to a range of biological targets. For example, novel pyrazole-carboxamides have been identified as potent inhibitors of carbonic anhydrase (hCA I and hCA II), with molecular docking studies revealing favorable binding mechanisms. In another study, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives showed potent inhibitory activity against Aurora-A kinase, a target in cancer therapy. Similarly, pyrazole derivatives have been investigated as inhibitors for the TGF-β type I receptor kinase, with docking studies helping to rationalize their activity.

Table 2: Example of Predicted Binding Affinities for a Pyrazole Derivative with TIM-3 Receptor

| Compound ID | MMGBSA ΔG Bind (kcal/mol) |

|---|---|

| HIT107678706 | -69.35 |

| HIT104310526 | -67.16 |

| HIT100058889 | -64.50 |

Data for N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide and related compounds.

Beyond predicting binding affinity, docking simulations provide a detailed view of the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For pyrazole-based inhibitors, studies have identified key residues and interaction patterns that are crucial for their binding. For instance, in the case of pyrazole-carboxamides binding to carbonic anhydrase, the interactions with key residues in the active site were visualized and analyzed to understand the inhibition mechanism. In the study of inhibitors for the TIM-3 receptor, molecular docking identified stable π–π stacking interactions with aromatic residues like TRP-57 and TRP-62, as well as hydrogen bonds with polar residues such as ARG-60 and TYR-61, as being critical for high-affinity binding. The identification of these specific contacts is invaluable for the rational design of more potent and selective inhibitors.

Computational Studies on Enzyme and Receptor Binding

Molecular docking and other computational methods are instrumental in elucidating the binding modes of this compound analogues with various enzymes and receptors. These studies help rationalize observed biological activities and guide the design of more potent and selective compounds.

For instance, molecular docking studies on pyrazole derivatives have been conducted to understand their inhibitory mechanisms against several key enzymes. In studies of human carbonic anhydrase (hCA) isoforms I and II, pyrazole-based inhibitors were evaluated to understand their binding interactions within the enzyme's active site. nih.govnih.gov Docking simulations revealed that these compounds could effectively bind to the catalytic zinc ion and interact with key amino acid residues, explaining their potent inhibitory profiles. nih.gov Similarly, docking studies of pyrazole derivatives targeting VEGFR-2 kinase, a crucial protein in cancer progression, have highlighted specific binding modes and interactions with amino acid residues in the kinase domain. nih.gov

In the context of immunotherapy, computational methods have identified pyrazole-containing compounds as potential inhibitors of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), an immune checkpoint receptor. nih.gov Molecular mechanics-generalized Born surface area (MMGBSA) calculations have been used to estimate the binding free energies, with some candidates showing strong predicted binding affinities. nih.gov

Studies on (1H-pyrazol-4-yl)acetamide analogues as antagonists for the P2X(7) receptor, which is involved in inflammation, have also utilized computational approaches to understand structure-activity relationships (SAR). researchgate.net Furthermore, research into pyrazole-based inhibitors of meprin metalloproteases showed that N-substitution on the pyrazole ring influences binding affinity, with different substitutions leading to varied inhibitory activities against meprin α and meprin β. nih.gov

The table below summarizes findings from computational binding studies on various pyrazole analogues.

| Target Enzyme/Receptor | Key Findings from Computational Studies | Reference(s) |

| Human Carbonic Anhydrase (hCA) I & II | Compounds showed effective inhibition, with docking studies revealing binding modes to the active site zinc ion and interactions with key residues. | nih.govnih.gov |

| VEGFR-2 Kinase | Promising derivatives were docked to highlight their binding modes and interactions with the amino acid residues of the VEGFR-2 enzyme. | nih.gov |

| TIM-3 Receptor | A pyrazolo[3,4-b]pyridine derivative showed superior binding affinity and stable interactions within the TIM-3 binding pocket, confirmed by MMGBSA calculations. | nih.gov |

| P2X(7) Receptor | SAR studies of (1H-pyrazol-4-yl)acetamide antagonists were conducted to investigate their activity at the receptor. | researchgate.net |

| Meprin α and Meprin β | Introduction of different lipophilic moieties at the N-position of the pyrazole ring resulted in a decrease in activity against both meprin α and β compared to the unsubstituted analogue. | nih.gov |

| HDAC6 | A series of pyrazole derivatives were designed to specifically target HDAC6, with computational studies supporting their selective inhibition. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can predict the activity of new derivatives and provide insights into the structural features crucial for their biological effects.

While specific QSAR studies on this compound were not found, research on structurally related compounds demonstrates the utility of this approach. For example, 2D and 3D-QSAR studies have been applied to novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues as inhibitors of the influenza A virus. semanticscholar.org In such studies, molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound and correlated with their experimental activities (pEC50 values). semanticscholar.org

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA model was established for a series of N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors, yielding a model with high predictive power (conventional correlation coefficient r²=0.980 and cross-validated coefficient q²=0.518). nih.gov Such models help explain the effects of different substituents on inhibitory activity. nih.gov

The general process of a QSAR study involves:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical descriptors are calculated.

Model Generation: Statistical methods are used to build a regression model correlating descriptors with activity.

Model Validation: The model's predictive ability is tested using internal (cross-validation) and external validation sets.

The table below illustrates typical parameters from a hypothetical 3D-QSAR study on a series of related enzyme inhibitors.

| QSAR Model Parameter | Value | Description |

| Cross-validated coefficient (q²) | 0.767 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. semanticscholar.org |

| Conventional correlation coefficient (r²) | 0.929 | Represents the goodness of fit of the model to the training set data. semanticscholar.org |

| Steric Field Contribution | 55% | The percentage contribution of steric properties to the model, suggesting that the size and shape of substituents are critical for activity. |

| Electrostatic Field Contribution | 45% | The percentage contribution of electronic properties, indicating the importance of charge distribution for ligand-receptor interaction. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound and its analogues, MD simulations provide valuable insights into the stability of ligand-receptor complexes, conformational changes, and the specific interactions that govern binding. mdpi.comresearchgate.net

MD simulations are often performed after molecular docking to assess the dynamic stability of the predicted binding pose. nih.govnih.gov The simulation tracks the trajectory of the protein-ligand complex in a simulated physiological environment over a period typically ranging from nanoseconds to microseconds. researchgate.net

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein or ligand. High RMSF values in the binding site can indicate dynamic interactions or instability. researchgate.net

The table below summarizes typical outputs from an MD simulation study of a ligand-protein complex.

| Simulation Parameter | Typical Result/Observation | Significance |

| Simulation Time | 50-100 ns | Provides a timescale sufficient to observe the stability of the ligand in the binding pocket. nih.govresearchgate.net |

| Ligand RMSD | Plateaued at < 2.0 Å | A low and stable RMSD value indicates that the ligand's binding pose is stable and does not undergo significant conformational changes. researchgate.net |

| Protein Backbone RMSD | Plateaued at < 3.0 Å | Indicates that the overall protein structure remains stable upon ligand binding. researchgate.net |

| Key Interactions | Maintained H-bonds with specific residues (e.g., His283, Ser287) | Confirms that the critical interactions predicted by docking are maintained over time, contributing to binding affinity. nih.gov |

Structure Activity Relationship Sar Studies of N 1 Phenyl 1h Pyrazol 3 Yl Acetamide Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide derivatives is significantly influenced by the placement and electronic properties of substituents on both the phenyl and pyrazole (B372694) rings. SAR studies consistently demonstrate that the nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position can dramatically alter the compound's efficacy and potency.

Substitutions are commonly made at the C3, C4, and C5 positions of the pyrazole ring and on the N1-phenyl ring. researchgate.net The introduction of various functional groups such as alkyl, aryl, nitro, and halogen groups allows for the fine-tuning of the molecule's electronic characteristics. researchgate.net For instance, research on pyrazole derivatives has shown that the presence of electron-withdrawing groups on attached phenyl rings can enhance biological activity in certain contexts. In a series of pyrano[2,3-c]pyrazoles, compounds with electron-withdrawing substituents on a phenyl ring generally exhibited higher yields in synthesis, suggesting an influence on reactivity and potentially on biological interactions. mdpi.com

Conversely, the electronic nature of substituents on the pyrazole ring itself is crucial. The balance between hydrophobic and hydrophilic groups is a key determinant of how the molecule interacts with its biological target. researchgate.net For example, in a study of pyrazole derivatives as meprin α and β inhibitors, the introduction of different residues at the 3 and 5 positions of the pyrazole core led to varied inhibitory activities. A 3,5-diphenylpyrazole (B73989) derivative showed high potency, which was modulated by adding further substituents to these phenyl rings. nih.gov

The following table summarizes the impact of substituents on the activity of various pyrazole-based compounds, illustrating these principles.

| Compound Series | Substituent (Position) | Electronic Nature | Observed Impact on Biological Activity |

| Pyrano[2,3-c]pyrazoles | Halogens, Nitro (Phenyl ring) | Electron-withdrawing | Generally associated with higher antibacterial efficacy. mdpi.com |

| 3,5-disubstituted pyrazoles | Phenyl (3 and 5 positions) | Aromatic/Hydrophobic | High inhibitory activity against meprin α. nih.gov |

| 3,5-disubstituted pyrazoles | Methyl, Benzyl (3/5 position) | Electron-donating/Hydrophobic | Decrease in inhibitory activity compared to diphenyl substitution. nih.gov |

| N1-substituted pyrazoles | Methyl, Phenyl (N1 position) | Lipophilic | Resulted in a 4- to 6-fold decrease in activity against meprin α and β compared to the unsubstituted version. nih.gov |

Role of Core Pyrazole Ring Modifications in Modulating Activity

Modifications to the central pyrazole ring are a cornerstone of SAR studies for this class of compounds. The pyrazole scaffold is considered a pharmacologically significant nucleus, and alterations to its structure can lead to profound changes in biological activity. nih.govnih.gov

One common modification involves replacing the pyrazole core with other heterocyclic systems. For example, in the development of P2X(7) receptor antagonists, a lead compound featuring a (1H-pyrazol-4-yl)acetamide structure was modified by replacing the pyrazole with an imidazole (B134444) ring. researchgate.net This change led to the identification of potent antagonists with improved metabolic stability, demonstrating that the core heterocycle is a key variable for tuning pharmacokinetic properties. researchgate.net

Furthermore, the substitution pattern on the pyrazole ring itself is critical. The atoms at positions 3, 4, and 5 are frequent sites for substitution with groups that can modulate the electronic and steric properties of the entire molecule. researchgate.net Research on pyrazole-based inhibitors has shown that even small changes, such as the introduction of a methyl or cyclopentyl group at the 3 or 5 position, can significantly alter binding affinity for target enzymes. nih.gov The N1 position is also a critical site for modification; N1-substituted pyrazoles often exhibit greater stability and different biological profiles compared to their N-unsubstituted counterparts. researchgate.net For instance, N-alkylation or N-arylation of a 3,5-diphenylpyrazole led to a marked decrease in inhibitory activity against meprins, indicating that an unsubstituted N1 position may be favorable for certain target interactions. nih.gov

Influence of Acetamide (B32628) Linker and Terminal Groups on Target Interaction

The acetamide linker and the terminal N-phenyl group in this compound play a pivotal role in mediating interactions with biological targets. This linker region provides a specific spatial arrangement and hydrogen bonding capability that is often essential for activity.

Studies on related structures have underscored the importance of this linker. In a series of pyrazole and pyrazolone (B3327878) derivatives designed as N-formyl peptide receptor (FPR) agonists, a 4-bromophenylacetamide side chain was identified as essential for activity. nih.gov Molecular modeling suggested that the five-membered pyrazole nucleus, in combination with this specific side chain, resulted in a particular arrangement within the receptor's binding site. Altering the core from a six-membered ring (pyridinone) to a five-membered ring (pyrazole) changed the orientation of the crucial acetamide fragment, leading to reduced agonist activity. nih.gov This highlights the synergistic relationship between the core ring and the acetamide side chain.

The terminal group, in this case, the phenyl ring of the acetamide moiety, is also a key site for modification. In the development of TGF-β type I receptor kinase inhibitors, pyrazole cores were alkylated with various substituted 2-chloro-N-phenylacetamides. nih.gov Introducing substituents like fluorine or a cyano group onto the terminal phenyl ring allowed for the exploration of additional binding interactions and modulation of the compound's properties. nih.gov Similarly, replacing a standard amide linkage with a more unstable thioamide was found to distinctly increase inhibitory activity in some cases, although it came at the cost of chemical stability. nih.gov

The table below details how modifications to the linker and terminal groups affect activity in related pyrazole compounds.

| Compound Series | Linker/Terminal Group Modification | Target | Impact on Activity |

| Pyrazole-based FPR Agonists | Maintained 4-bromophenylacetamide group | FPRs | This fragment was found to be essential for agonist activity. nih.gov |

| Pyrazole-based ALK5 Inhibitors | Varied N-phenylacetamide substituents (e.g., F, CN) | ALK5 | Allowed for probing of binding site and tuning of inhibitory potency. nih.gov |

| Pyrazole-based ALK5 Inhibitors | Replaced amide with thioamide linker | ALK5 | Significantly increased inhibitory activity, but reduced compound stability. nih.gov |

| P2X(7) Antagonists | Extended central amide with carbons | P2X(7) Receptor | Part of the lead optimization process to enhance potency and pharmacokinetic properties. researchgate.net |

Stereochemical Considerations in Structure-Activity Relationships

While the core this compound structure is achiral, the introduction of chiral centers through substitution can bring stereochemical considerations to the forefront of SAR. The three-dimensional arrangement of a molecule is paramount for its interaction with chiral biological targets like enzymes and receptors.

When substituents are introduced that create a stereocenter, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This is because one stereoisomer may fit into a binding pocket more effectively than the other, leading to stronger and more favorable interactions. For example, if a substituent on the acetamide linker or on a group attached to the pyrazole ring creates a chiral carbon, it would be expected that the (R) and (S) enantiomers would have different potencies.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used to define the essential structural features required for a molecule to exert a specific biological activity. For pyrazole derivatives, this approach has been instrumental in understanding their SAR and in designing new, more potent compounds. nih.govresearchgate.net

A ligand-based pharmacophore model is typically generated from a set of active molecules. This model identifies the key chemical features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers—and their specific spatial arrangement necessary for interaction with the target. nih.gov For a series of antimicrobial pyrazole-dimedone derivatives, a pharmacophore model was developed that highlighted three essential features: a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic/aromatic center. This model serves as a predictive tool to guide the design of new molecules with potentially enhanced antimicrobial activity. nih.govresearchgate.net

In the context of designing Janus Kinase (JAK) inhibitors, pharmacophore models were built based on existing drugs and protein structures. acs.org These models were then used to virtually screen a library of synthesized pyrazolone derivatives to identify potential dual inhibitors. The combination of pharmacophore-based screening with molecular docking successfully identified compounds with potent inhibitory activity in the low nanomolar range. acs.org Such in silico predictions are invaluable for rational drug design, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources. researchgate.netnih.gov

Key features commonly identified in pharmacophore models for pyrazole-based compounds include:

Hydrogen Bond Acceptors: Often associated with the nitrogen atoms of the pyrazole ring or carbonyl oxygen of the acetamide group.

Hydrogen Bond Donors: Can be an N-H group on the pyrazole or amide linker.

Hydrophobic/Aromatic Features: Typically represented by the phenyl rings on the pyrazole and acetamide moieties.

These computational approaches, which agree well with experimental activities, provide a holistic view of SAR data and are crucial for the development of new lead compounds. nih.govtandfonline.com

In Vitro Biological Target Identification and Mechanistic Studies

Enzyme Inhibition Studies

Research into the effects of N-phenylacetamide derivatives bearing pyrazole (B372694) rings on cholinesterase activity has been conducted. Studies have reported on the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of various related compounds. For instance, a series of 2-(1H-pyrazol-1-yl)-N-(substitutedphenyl)acetamide derivatives were synthesized and evaluated, with some compounds showing moderate and selective inhibition of AChE. nih.gov However, within the available scientific literature, no specific data on the acetylcholinesterase or butyrylcholinesterase inhibitory activity of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide could be identified. The aforementioned studies did not include this specific compound in their reported results.

Table 1: Cholinesterase Inhibition Data for this compound

| Enzyme | IC50 / Ki |

|---|---|

| Acetylcholinesterase | Data not available |

While the inhibitory effects of various pyrazole-containing compounds, such as pyrazoline and pyrazole-based sulfonamides, on different carbonic anhydrase (CA) isoforms have been documented, a thorough search of the scientific literature did not yield any studies specifically investigating the inhibitory potential of this compound against human or bacterial carbonic anhydrase isozymes.

Table 2: Carbonic Anhydrase Inhibition Data for this compound

| Enzyme Isozyme | IC50 / Ki |

|---|---|

| Human Carbonic Anhydrases | Data not available |

The scientific literature contains reports on various classes of compounds that inhibit DNA gyrase, including N-phenylpyrrolamides and other pyrazole derivatives. These studies detail the structure-activity relationships and inhibitory concentrations of the tested molecules. However, no research specifically detailing the evaluation of this compound as a DNA gyrase inhibitor was found.

Table 3: DNA Gyrase Inhibition Data for this compound

| Enzyme | IC50 / Ki |

|---|

The role of pyrazole-containing structures in the inhibition of protein kinases, including PDK-1, is an active area of research. Numerous studies have been published on various pyrazole derivatives as kinase inhibitors. Despite this, a specific investigation into the inhibitory activity of this compound against Phosphoinositide-Dependent Protein Kinase-1 (PDK-1) has not been reported in the available scientific literature.

Table 4: PDK-1 Inhibition Data for this compound

| Enzyme | IC50 / Ki |

|---|

The inhibition of meprin α and β by small molecules is a subject of interest in medicinal chemistry, with studies exploring scaffolds such as 3,4,5-substituted pyrazoles. These investigations have provided insights into the structural requirements for meprin inhibition. However, a review of the existing literature found no data on the inhibitory effects of this compound on either meprin α or meprin β.

Table 5: Meprin α and β Inhibition Data for this compound

| Enzyme | IC50 / Ki |

|---|---|

| Meprin α | Data not available |

Research into inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) has explored various chemical scaffolds, including pyrazole-based thioacetamides. These studies are aimed at the development of novel antibacterial agents. A comprehensive search of the scientific literature, however, did not reveal any studies that have assessed the inhibitory activity of this compound against DapE.

Table 6: DapE Inhibition Data for this compound

| Enzyme | IC50 / Ki |

|---|

α-Glucosidase Inhibition

The pyrazole scaffold, a core component of this compound, is integral to a class of compounds recognized for their potential to inhibit α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov Studies on various pyrazole derivatives have demonstrated significant inhibitory activity against α-glucosidase.

For instance, a series of acyl pyrazole sulfonamides were shown to be highly potent inhibitors of α-glucosidase, with many compounds in the series exhibiting significantly lower IC₅₀ values than acarbose, a standard inhibitor used in clinical practice. frontiersin.org Similarly, another study identified a pyrazole derivative, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, as a particularly effective α-glucosidase inhibitor. researchgate.net Kinetic analyses suggest that these compounds often act as competitive inhibitors, binding to the active site of the enzyme. researchgate.net The collective findings underscore the potential of the pyrazole-acetamide framework as a foundation for developing novel α-glucosidase inhibitors.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Acyl Pyrazole Sulfonamide Derivative (5a) | 1.13 ± 0.06 | frontiersin.org |

| Pyrazolo[1,2-b]phthalazine Derivative (8l) | 13.66 ± 0.009 | researchgate.net |

| 2,3-Dihydroquinazolin-4(1H)-one Derivative (4h) | Stronger than Acarbose | researchgate.net |

| Acarbose (Standard) | 35.1 ± 0.14 | frontiersin.org |

Receptor Binding and Signaling Pathway Modulation

Epidermal Growth Factor Receptor (EGFR) Promoter Binding Modulation

Research into pyrazole-containing compounds has identified their significant activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Rather than modulating promoter binding, these derivatives typically function by competing with ATP at the tyrosine kinase domain of the receptor. nih.gov This inhibition blocks the signal transduction cascades that lead to cell proliferation and survival.

One study highlighted that a 2-(pyrazol-1-yl)-N-(benzothiazol-2-yl)acetamide derivative showed the highest inhibitory activity against EGFR-tyrosine kinase (EGFR-TK). nih.gov Molecular docking studies support these findings, indicating that the pyrazole-acetamide structure can fit effectively into the ATP-binding pocket of EGFR-TK. nih.gov Another investigation found that N-phenyl pyrazoline derivatives can suppress the aggressiveness of cancer cells by acting as EGFR inhibitors. nih.gov These studies collectively suggest that the this compound scaffold is a promising backbone for the design of EGFR tyrosine kinase inhibitors.

Interaction with Antitumor Protein-Chromophore Complexes

Based on a review of the available scientific literature, there is currently no specific information regarding the interaction of this compound with antitumor protein-chromophore complexes.

Proposed Mechanisms of Action at the Molecular Level

The biological activities of this compound and its analogs are attributable to several molecular mechanisms.

Enzyme Inhibition: As an α-glucosidase inhibitor, the proposed mechanism is competitive binding to the enzyme's active site, which prevents the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net In the context of EGFR, derivatives of this compound act as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation necessary for downstream signaling. nih.govnih.gov

Antibacterial Action: The antimicrobial effects of pyrazole derivatives are believed to stem from multiple mechanisms. In silico and in vitro studies suggest that these compounds can act as inhibitors of bacterial DNA gyrase and topoisomerases II and IV, enzymes that are essential for DNA replication and repair. nih.gov Another proposed mechanism is the disruption of the bacterial cell wall, leading to cell lysis. nih.gov

In Vitro Studies on Antimicrobial Activity

Antibacterial Activity

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity against various pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Mycobacterium tuberculosis : The pyrazole nucleus is a key feature in several compounds developed as potential antitubercular agents. Research has shown that pyrazole derivatives can exhibit substantial potency and selectivity against Mycobacterium tuberculosis H37Rv.

Staphylococcus aureus : Numerous studies have confirmed the efficacy of pyrazole-based compounds against S. aureus, including methicillin-resistant strains (MRSA). Certain trifluorophenyl-substituted pyrazoles have shown potent growth inhibition of MRSA with Minimum Inhibitory Concentration (MIC) values as low as 0.39 μg/ml. nih.gov

Escherichia coli : Phenylpyrazole derivatives have shown notable activity against E. coli. Some aminoguanidine-derived 1,3-diphenyl pyrazoles demonstrated better activity (MIC = 1 μg/ml) than the standard drug moxifloxacin (B1663623) (MIC = 2 μg/ml) against certain strains. nih.gov

Klebsiella pneumoniae : The antibacterial spectrum of pyrazole derivatives extends to K. pneumoniae, an opportunistic pathogen known for causing nosocomial infections.

Pseudomonas aeruginosa : Pyrazoline-clubbed pyrazole derivatives have been reported as potent antimicrobial agents against P. aeruginosa. nih.gov

Streptococcus fasciens : While broad-spectrum activity is characteristic of this compound class, specific inhibitory data for Streptococcus fasciens is not extensively detailed in the reviewed literature.

| Bacterial Strain | Compound Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| S. aureus (MRSA) | Trifluorophenyl-substituted pyrazole | 0.39 | nih.gov |

| E. coli | Aminoguanidine-derived 1,3-diphenyl pyrazole | 1 | nih.gov |

| S. aureus | Pyrazole-thiazole hybrid | 1.9 - 3.9 | nih.gov |

| P. aeruginosa | Pyrazoline-clubbed pyrazole | Potent Activity Reported | nih.gov |

Antifungal Activity (e.g., Candida albicans)

The pyrazole scaffold is a recognized pharmacophore in the development of antifungal agents. Studies on various pyrazole derivatives have demonstrated their potential to inhibit the growth of pathogenic fungi, including species of Candida. For instance, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were evaluated for their antifungal activity against several Candida species. nih.gov The findings showed that most of these pyrazole derivatives exhibited a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) between 125–250 μg/mL. nih.gov Notably, one compound in the series demonstrated enhanced potency against a strain of Candida albicans with an MIC and MFC of 15.6 μg/mL. nih.gov

Similarly, other research into novel pyrazole carboxamides has identified compounds with notable antifungal effects against various phytopathogenic fungi. researchgate.netmdpi.com While these studies establish the general antifungal potential of the pyrazole nucleus, specific experimental data on the activity of this compound against Candida albicans is not extensively detailed in the reviewed literature. Further investigation is required to specifically determine its efficacy and spectrum of activity against this opportunistic fungal pathogen.

Mycobactericidal Efficacy Assessments

Derivatives of phenyl-pyrazole acetamide (B32628) have been identified as a promising class of compounds with significant potential for the treatment of tuberculosis. Research into a series of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives, which are structural isomers of the titular compound, revealed potent and selective inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net

In these studies, several derivatives displayed significant antimycobacterial efficacy against the Mtb H37Rv strain. nih.gov The lead compounds from this series were also found to be non-toxic to Vero cells, indicating a favorable selectivity index. nih.gov The mechanism of action for these derivatives is believed to involve the inhibition of essential mycobacterial enzymes, with molecular docking studies suggesting strong binding to mycobacterial membrane protein large transporters. nih.gov

| Compound Derivative | Minimum Inhibitory Concentration (MIC) against Mtb H37Rv (μg/mL) | Cytotoxicity (CC50) against Vero cells (mg/ml) | Selectivity Index (SI) |

|---|---|---|---|

| Derivative 6m | <0.03 | >20 | >666 |

| Derivative 7h | 0.25 | >80 | >320 |

Other In Vitro Biological Activities

Antioxidant Activity (DPPH and ABTS Radical Scavenging)

The pyrazole ring system is a core component of many molecules investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is often evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.come3s-conferences.org

Studies on various classes of pyrazole derivatives have confirmed their antioxidant potential. For example, research on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated significant radical scavenging activity. nih.govresearchgate.net The antioxidant capacity of these molecules is often attributed to the ability of the pyrazole nucleus, particularly the NH proton, to donate a hydrogen atom to stabilize free radicals. nih.gov While the general class of pyrazole-containing compounds shows promise as antioxidants, specific experimental data quantifying the DPPH and ABTS radical scavenging activity of this compound is not prominently available in the reviewed literature.

Antiproliferative Activity against Cancer Cell Lines

The N-phenyl-pyrazole acetamide scaffold has emerged as a significant framework in the design of novel antiproliferative agents. Various derivatives have demonstrated potent cytotoxicity against a wide range of human cancer cell lines. nih.gov For example, the pyrazole derivative PTA-1 showed strong cytotoxic effects against 17 human cancer cell lines, with a particularly favorable selective cytotoxicity index for cancer cells over non-cancerous cells. nih.gov Another study on N-phenyl pyrazoline derivatives reported significant activity against triple-negative breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov

The antiproliferative efficacy is often linked to the specific substitutions on the phenyl and pyrazole rings. These modifications influence the compound's ability to interact with its cellular targets, leading to the inhibition of cancer cell growth. nih.gov

| Compound/Derivative | Cell Line | Reported IC50 Value (µM) |

|---|---|---|

| N-phenyl pyrazoline 5 | Hs578T (Breast Cancer) | 3.95 |

| N-phenyl pyrazoline 5 | MDA-MB-231 (Breast Cancer) | 21.55 |

| PTA-1 Derivative | MDA-MB-231 (Breast Cancer) | Low micromolar range |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative | MCF-7 (Breast Cancer) | 1.88 |

A key mechanism underlying the antiproliferative activity of many pyrazole-based compounds is the induction of cell cycle arrest, frequently at the G2/M checkpoint. researchgate.netmdpi.com This disruption of the normal cell division cycle prevents cancer cells from proliferating and can lead to apoptosis. researchgate.net

Flow cytometry analysis of cancer cells treated with pyrazole derivatives has consistently shown an accumulation of cells in the G2/M phase. najah.edu For instance, the pyrazole derivative PTA-1 was found to alter the cell cycle profile in MDA-MB-231 breast cancer cells, causing a prominent arrest in the G2/M phase. nih.gov This effect is typically dose-dependent and is a hallmark of agents that interfere with the mitotic spindle apparatus. researchgate.net The arrest at this specific phase is often triggered by the disruption of microtubule dynamics, preventing the cell from successfully completing mitosis. researchgate.net

The primary molecular target for many antiproliferative pyrazole compounds is tubulin. mdpi.com These agents function by inhibiting the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death. nih.gov

In vitro tubulin polymerization assays have confirmed that pyrazole derivatives can effectively inhibit this process. najah.edu The pyrazole derivative PTA-1 was shown to disturb microtubule organization and directly inhibit tubulin polymerization. nih.govresearchgate.net Similarly, other studies have identified pyrazole-containing compounds that bind to the colchicine (B1669291) site on tubulin, preventing the assembly of microtubules and demonstrating potent antiproliferative effects. najah.edumdpi.com This mechanism of action positions pyrazole acetamide derivatives as a promising class of tubulin polymerization inhibitors for cancer therapy. nih.gov

Anti-leishmanial Activity

Extensive literature searches did not yield specific studies or data regarding the in vitro anti-leishmanial activity of this compound. While the broader class of pyrazole-containing compounds has been a subject of interest in the search for new anti-leishmanial agents, research focusing specifically on this particular derivative is not publicly available in the reviewed scientific literature.

Numerous studies have investigated the potential of other pyrazole derivatives against various Leishmania species. For instance, research has been conducted on pyrazole-tetrazole hybrids, pyrazolopyridines, and N-acylhydrazone derivatives of pyrazoles, with some compounds showing promising activity against the parasite. researchgate.netmdpi.comacs.orgresearchgate.net Investigations into 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have also identified compounds with notable in vitro activity against L. infantum and L. amazonensis. mdpi.com However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound.

Derivatives and Analogues of N 1 Phenyl 1h Pyrazol 3 Yl Acetamide in Research

Pyrazole-Acetamide Conjugates with Extended Scaffolds

The incorporation of extended scaffolds into the pyrazole-acetamide framework has been a strategy to explore new chemical space and enhance biological activity. One such approach involves the synthesis of novel pinanyl pyrazole (B372694) acetamide (B32628) derivatives. These compounds are synthesized from nopinone, a bicyclic monoterpene. The process involves the condensation of aromatic aldehydes with nopinone, followed by cyclization and dehydroaromatization with hydrazine (B178648) hydrate (B1144303) to form the pinanyl pyrazole core. Subsequent alkylation with 2-chloroacetamide (B119443) yields the target pinanyl pyrazole acetamide derivatives. researchgate.net

Biological activity evaluations of these conjugates have demonstrated their potential as both antibacterial and insecticidal agents. For instance, certain derivatives have shown noteworthy activity against various bacteria and fungi. Specifically, one compound in a synthesized series exhibited superior bactericidal and fungicidal properties, in addition to being the most effective insecticidal agent against Tinocallis kahawaluokalani. researchgate.net

Pyrazole-Tethered Sulfamoyl Phenyl Acetamides and Benzamides

Researchers have designed and synthesized series of pyrazole-tethered sulfamoyl phenyl acetamides and benzamides to investigate their potential as inhibitors of carbonic anhydrases (CAs). nih.gov These enzymes are involved in various physiological processes, and their inhibition is a target for treating several diseases. The synthesized compounds were evaluated for their inhibitory activity against human carbonic anhydrases (hCA I and II) and those from Mycobacterium tuberculosis (mtCA 1-3). nih.gov

The results indicated that the substitution pattern on the aminobenzene sulfonamide moiety plays a crucial role in the selectivity of these inhibitors. Pyrazoles with a 4-aminobenzene sulfonamide group were more selective for hCA I and II, while those with a 3-aminobenzene sulfonamide group showed selectivity towards mtCA 1-3. nih.gov Notably, compound 6g demonstrated significant and selective inhibition of hCA I and II, while compound 5g was a potent inhibitor of mtCA 2. nih.gov Furthermore, many of these compounds exhibited moderate to good antitubercular activity against the Mtb H37Rv strain. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) | Antitubercular Activity (MIC) (µg/mL) |

|---|---|---|---|

| 6g | hCA I | 0.0366 | 4-128 |

| hCA II | 0.0310 | ||

| 5g | mtCA 2 | 0.0617 | 4-128 |

| 9b (Benzamide) | mtCA 2 | 0.0696 | 4-128 |

Aryl-Substituted Pyrazole-Acetamide Derivatives

The introduction of various aryl substituents to the pyrazole-acetamide scaffold has been a key strategy in the development of novel antimicrobial and anti-inflammatory agents. researchgate.netnih.gov The synthesis of these derivatives often involves the reaction of a pyrazole intermediate with a substituted aryl acetamide or a related precursor. researchgate.net The biological activity of these compounds is significantly influenced by the nature and position of the substituents on the aryl ring.

For example, a series of 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea (B124793) derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Within this series, a 3,4-dichlorophenyl derivative exhibited potent activity against S. aureus, including various multidrug-resistant strains such as MRSA and VRSA. nih.gov Another compound, a 2,4-difluorophenyl derivative, showed significant activity against Mycobacterium tuberculosis. nih.gov These compounds were found to be non-toxic to Vero cells and demonstrated good microsomal stability. nih.gov

Pyrazole-Containing Carboxamide Derivatives

Pyrazole-carboxamide derivatives represent a significant class of compounds with a broad spectrum of biological activities, particularly as antifungal and antimicrobial agents. nih.govnih.govjocpr.comscilit.comrhhz.netacs.orgjapsonline.comacs.org The synthesis of these compounds typically involves the coupling of a pyrazole carboxylic acid with a variety of amines or the reaction of chalcones with semicarbazide (B1199961) hydrochloride. nih.govjocpr.com

Research has shown that these derivatives can be potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. rhhz.netacs.orgacs.org For instance, novel pyrazole-4-carboxamide derivatives containing an ether group displayed outstanding antifungal activity against Rhizoctonia solani, with some compounds showing efficacy superior to commercial fungicides like boscalid (B143098) and fluxapyroxad. acs.org Similarly, pyrazole-4-carboxamides with an oxime ether fragment also exhibited potent and selective inhibition of R. solani. acs.org

In addition to antifungal activity, pyrazole carboxamides have demonstrated significant antibacterial and antitubercular potential. japsonline.com Studies on a series of pyrazole-4-carboxamide derivatives showed that compounds with electron-donating groups had noticeable inhibition of bacterial growth against both Gram-positive and Gram-negative strains. japsonline.com

| Compound/Derivative Type | Fungal Strain | Activity (EC50 or MIC) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL | nih.gov |

| Pyrazole-4-carboxamide with ether group (7d) | Rhizoctonia solani | 0.046 µg/mL | acs.org |

| Pyrazole-4-carboxamide with ether group (12b) | Rhizoctonia solani | 0.046 µg/mL | acs.org |

| Pyrazole-4-carboxamide with oxime ether (E1) | Rhizoctonia solani | 1.1 µg/mL | acs.org |

Schiff Base Compounds Derived from Pyrazole-Acetamides

Schiff bases derived from pyrazole-acetamides are a versatile class of compounds that have been investigated for a wide range of biological activities, including antimicrobial, antioxidant, anti-diabetic, anti-Alzheimer's, and anti-arthritic properties. nih.govjocpr.commdpi.commdpi.comresearchgate.net These compounds are typically synthesized through the condensation of a pyrazole derivative containing a primary amine with various aromatic aldehydes. jocpr.comresearchgate.net

A study on a series of Schiff bases derived from 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide demonstrated their potential as broad-spectrum antimicrobial agents, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi. jocpr.com Another investigation into pyrazole-based Schiff bases revealed that certain derivatives acted as multi-target agents against diabetes, Alzheimer's, and inflammatory diseases. mdpi.com Furthermore, some of these Schiff bases exhibited significant cytotoxicity against lung and colon cancer cell lines. mdpi.com Research has also explored their potential as inhibitors of enzymes like monoamine oxidase and cholinesterase. nih.gov

Pyrazole-Oxadiazole Hybrid Structures

The molecular hybridization of pyrazole and oxadiazole rings has led to the development of compounds with potent anticancer activities. nih.govijnrd.org These hybrid structures are synthesized to combine the pharmacophoric features of both heterocyclic rings, aiming for synergistic or enhanced biological effects.

One study focused on pyrazole-oxadiazole conjugates as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. nih.gov These compounds were evaluated for their antiproliferative activity against several cancer cell lines. The results showed that these hybrids could effectively inhibit cell growth, with some compounds demonstrating significant antitumor activity against various cancer cell lines, including HepG2, HeLa, SW1116, and BGC823. nih.govijnrd.org

Pyrazole Derivatives Incorporating Other Heterocycles (e.g., Triazole, Indole (B1671886), Benzimidazole)

The integration of other heterocyclic moieties such as triazole, indole, and benzimidazole (B57391) into the pyrazole scaffold has yielded a plethora of hybrid molecules with diverse and significant biological activities. nih.govnih.govmdpi.comrcsi.scienceresearchgate.netacs.orgresearchgate.netnih.govnih.govnih.govacs.orgnih.govtandfonline.commdpi.comderpharmachemica.comresearchgate.net

Pyrazole-Triazole Hybrids: These hybrids have been extensively studied for their antimicrobial and anticancer properties. rcsi.scienceresearchgate.netresearchgate.netnih.govnih.gov For example, a series of 1,2,4-triazole (B32235) linked to pyrazole derivatives demonstrated excellent antibacterial activity against S. aureus and P. aeruginosa, as well as potent cytotoxicity against MCF-7 cancer cell lines. nih.gov Another study on 1,2,3-triazole-pyrazole hybrids reported a broad spectrum of antibacterial activity. researchgate.net

Pyrazole-Indole Hybrids: The combination of pyrazole and indole nuclei has been explored for the development of compounds with antimicrobial and antitumor activities. nih.govderpharmachemica.comresearchgate.net The synthesis of these hybrids often involves the reaction of indole-3-carboxaldehydes with pyrazolone (B3327878) derivatives. derpharmachemica.com Certain pyrazolo-pyrazole derivatives containing indoles have shown good antibacterial activity against E. coli and B. subtilis. derpharmachemica.com

Pyrazole-Benzimidazole Hybrids: These hybrid molecules have been investigated for their anti-inflammatory, antioxidant, and anticancer activities. nih.govmdpi.comacs.orgnih.govacs.org A series of benzimidazole-ornamented pyrazoles showed that a derivative with a para-nitrophenyl (B135317) moiety had the highest anti-inflammatory activity, while a para-bromophenyl substituted hybrid exhibited the highest antioxidant activity. acs.org Furthermore, a para-fluorophenyl substituted compound demonstrated the highest anticancer activity against pancreatic cancer cells. mdpi.comacs.org

| Hybrid Type | Compound | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazole-Triazole | 8c, 8f, 8d | Anticancer | Highest potency against MCF-7 cells with IC50 values of 2.8, 3.1, and 3.5 µM, respectively. | nih.gov |

| Pyrazole-Indole | 5a, 5b | Antibacterial | Good activity against E. coli and B. subtilis. | derpharmachemica.com |

| Pyrazole-Benzimidazole | 6a | Anti-inflammatory | Highest activity, superior to diclofenac (B195802) sodium. | acs.org |

| Pyrazole-Benzimidazole | 6h | Anticancer | Highest activity against SW1990 and AsPCl pancreatic cancer cells. | mdpi.comacs.org |

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods for the synthesis of pyrazole-containing compounds exist, the development of more efficient, cost-effective, and environmentally benign synthetic strategies remains a priority. Future research will likely focus on one-pot reactions and multicomponent synthesis strategies to construct complex pyrazole (B372694) derivatives from simple starting materials in a single step, minimizing waste and purification efforts. mdpi.comorganic-chemistry.org The exploration of novel catalytic systems, such as nano-catalysts or photoredox catalysis, could offer milder reaction conditions and improved yields. mdpi.comorganic-chemistry.org

A significant challenge in pyrazole synthesis is controlling regioselectivity, particularly with unsymmetrical precursors. mdpi.comnih.gov Future synthetic methodologies will aim for highly regioselective routes to afford specific isomers of N-(1-Phenyl-1H-pyrazol-3-yl)acetamide analogues, which is crucial as different regioisomers can exhibit distinct biological activities. mdpi.comtandfonline.com The development of solid-phase synthesis techniques could also facilitate the rapid generation of libraries of analogues for high-throughput screening.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced reaction time, simplified purification. mdpi.com | Discovery of new multicomponent reactions for pyrazole core formation. |

| Catalysis (Nano, Photo) | Mild reaction conditions, high yields, potential for asymmetric synthesis. mdpi.comorganic-chemistry.org | Development of novel and recyclable catalysts for pyrazole synthesis. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Adaptation of known pyrazole syntheses to continuous flow systems. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. orientjchem.org | Optimization of microwave parameters for the synthesis of diverse analogues. |

Advanced Computational Approaches for Predictive Modeling of Activity and Selectivity

Computational chemistry is an indispensable tool in modern drug discovery, and its application to this compound analogues is expected to grow. Quantitative Structure-Activity Relationship (QSAR) studies will continue to be refined to build robust models that can accurately predict the biological activity of novel derivatives based on their physicochemical properties. nih.govresearchgate.netnih.gov The use of 3D-QSAR and 5D-QSAR, which consider the three-dimensional structure of the molecules and induced-fit models, will provide deeper insights into the structural requirements for optimal activity. nih.govijsdr.org

Molecular docking simulations will be instrumental in elucidating the binding modes of these compounds with their biological targets. nih.govnih.govnih.gov By understanding the specific interactions at the atomic level, researchers can rationally design new analogues with improved affinity and selectivity. Furthermore, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time. nih.gov These computational approaches, when used in concert, can significantly reduce the time and cost associated with the discovery of new lead compounds by prioritizing the synthesis of molecules with the highest predicted potency. nih.gov

Exploration of New Biological Targets and Pathways for this compound Analogues

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.comnih.gov While the anti-inflammatory and analgesic properties of some pyrazole derivatives are well-documented, a vast landscape of potential biological targets remains to be explored for analogues of this compound. frontiersin.orgmdpi.com

Systematic pharmacological screening of compound libraries against a wide array of enzymes, receptors, and ion channels could uncover novel therapeutic applications. frontiersin.org For instance, pyrazole derivatives have shown promise as anticancer, antimicrobial, antiviral, and antidepressant agents. mdpi.comnih.govresearchgate.net Future research should focus on identifying the specific molecular targets and signaling pathways responsible for these observed activities. This could involve target-based screening against known disease-related proteins or phenotypic screening to identify compounds that produce a desired biological response, followed by target deconvolution studies. The unique structural features of the pyrazole ring can be modified to fine-tune interactions with diverse molecular targets, offering opportunities for developing therapies with novel mechanisms of action. nih.govfrontiersin.org

Table 2: Potential Therapeutic Areas for Future Investigation

| Therapeutic Area | Rationale Based on Pyrazole Derivatives | Potential Molecular Targets |

| Oncology | Known activity against various cancer cell lines. mdpi.comnih.gov | Kinases (e.g., EGFR, VEGFR), Tubulin, Apoptosis-related proteins. nih.govmdpi.comnih.gov |

| Infectious Diseases | Documented antibacterial and antifungal properties. mdpi.comnih.gov | Bacterial enzymes (e.g., DNA gyrase), fungal cell wall components. researchgate.net |

| Neuroscience | Reported antidepressant and antipsychotic activities. nih.govmdpi.com | Neurotransmitter receptors, enzymes involved in neurotransmitter metabolism. |

| Metabolic Disorders | Some analogues exhibit hypoglycemic activity. researchgate.netnih.gov | Cannabinoid receptor 1 (CB1), enzymes in metabolic pathways. nih.gov |

Design of Multifunctional this compound Derivatives

The concept of "molecular hybridization," which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing multifunctional drugs. nih.govresearchgate.net This approach can lead to compounds with improved efficacy, a broader spectrum of activity, or the ability to address multiple aspects of a complex disease. researchgate.net

Future design strategies for this compound derivatives will likely involve creating hybrid molecules that incorporate other biologically active scaffolds. nih.govresearchgate.net For example, linking the pyrazole core to a moiety known to have antioxidant properties could result in a dual-action anti-inflammatory and antioxidant agent. nih.gov Similarly, creating hybrids with fragments that target a different protein in the same disease pathway could lead to synergistic effects and overcome drug resistance. The design of these multifunctional derivatives will require a deep understanding of the structure-activity relationships of each component and how they interact within the hybrid structure.

Investigation of this compound in Materials Science and Other Non-Biological Applications (e.g., Corrosion Inhibition)

Beyond their pharmacological potential, pyrazole derivatives have demonstrated utility in materials science, most notably as corrosion inhibitors for various metals and alloys. nih.govtandfonline.combohrium.com The nitrogen atoms in the pyrazole ring can effectively coordinate with metal surfaces, forming a protective layer that prevents corrosion. nih.govsemanticscholar.org

Future research could systematically investigate the corrosion inhibition properties of this compound and its analogues on different metals, such as mild steel and carbon steel, particularly in acidic environments. nih.govtandfonline.comacs.org Studies would likely involve electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate their inhibition efficiency. nih.gov The influence of different substituents on the phenyl and pyrazole rings on the adsorption and protective properties of these molecules could be a key area of investigation. semanticscholar.org Computational studies using Density Functional Theory (DFT) can complement experimental work by modeling the adsorption of these molecules on metal surfaces and correlating their molecular structure with their inhibitory performance. tandfonline.com

Table 3: Research in Corrosion Inhibition

| Metal | Corrosive Medium | Key Findings for Pyrazole Derivatives | Future Research Direction for this compound |

| Carbon Steel | Hydrochloric Acid (HCl) | High inhibition efficiency, mixed-type inhibitors. nih.gov | Evaluation of inhibition efficiency and mechanism. |

| Mild Steel | Hydrochloric Acid (HCl) | Inhibition efficiency increases with concentration, adsorption follows Langmuir isotherm. tandfonline.comsemanticscholar.org | Study of substituent effects on adsorption and protective film formation. |

| Mild Steel | Sulfuric Acid (H₂SO₄) | Effective inhibition, with amine-substituted pyrazoles showing higher efficiency. acs.org | Comparative studies with different functionalized analogues. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-Phenyl-1H-pyrazol-3-yl)acetamide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves acetylation of the pyrazole amine using acetyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to acetyl chloride) and monitoring completion via TLC (Rf ~0.30–0.34 in methylene dichloride:methanol 9:1). Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement (56–99% reported) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H NMR : Key signals include NH protons (~7.99 ppm as a singlet), pyrazole protons (δ ~6.5–7.6 ppm), and acetamide CH₃ (~2.1 ppm) .

- IR : Stretching vibrations for amide C=O (~1630 cm⁻¹) and N-H (~3389 cm⁻¹) confirm functional groups .

- LC-MS/Elemental Analysis : Validate molecular weight (e.g., C₁₁H₁₁N₃O, MW 201.23 g/mol) and purity (>95% via CHN analysis) .

Q. What preliminary assays are used to assess the biological potential of this compound?

- Methodology : In silico tools like PASS (Prediction of Activity Spectra for Substances) predict antimicrobial or kinase inhibitory activity. Molecular docking against target proteins (e.g., bacterial enzymes) assesses binding affinity (ΔG values). Follow-up in vitro assays (e.g., MIC for antimicrobial activity) validate predictions .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystallographic refinement of this compound?

- Methodology : X-ray diffraction data refined via SHELXL (using Olex2 or similar software) reveals intermolecular hydrogen bonds (e.g., N-H···O=C). Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) chains, critical for understanding packing stability. Challenges include resolving disorder in phenyl/pyrazole rings .

Q. What strategies address regioselectivity challenges in synthesizing pyrazole-acetamide derivatives via click chemistry?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) often yields 1,4-triazole regioisomers. Optimizing catalyst load (e.g., 10 mol% CuSO₄·5H₂O/sodium ascorbate), solvent polarity (DMF:H₂O:n-butanol 1:1:1), and reaction time (24 hr at RT) enhances selectivity. LC-MS monitors side products (e.g., 1,5-triazole) .

Q. How can QSAR models guide the design of bioactive this compound analogs?

- Methodology :

- Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters.

- Model Validation : Use partial least squares (PLS) regression with cross-validation (R² > 0.8).

- Application : Predict substituent effects (e.g., 4-Cl phenyl enhances antimalarial activity) .

Q. What are the limitations of crystallographic data for this compound, and how can they be mitigated?

- Methodology : Twinning or low-resolution data (<1.0 Å) complicates refinement. Strategies include:

- Data Collection : High-flux synchrotron sources improve signal-to-noise.

- Software Tools : SHELXD for phase problem resolution; PLATON for symmetry checks.

- Validation : R-factor convergence (<0.05) and residual density maps (<0.3 eÅ⁻³) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products